

AZ5576: A Technical Guide to a Highly Selective CDK9 Inhibitor

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Compound of Interest

Compound Name: AZ5576

Cat. No.: B15579107

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Introduction

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation, a fundamental process in gene expression. As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (Ser2). This phosphorylation event is critical for releasing RNAPII from promoter-proximal pausing, thereby enabling productive transcription of many genes, including those encoding anti-apoptotic proteins and oncogenes with short half-lives, such as Mcl-1 and MYC.[1][2][3] Dysregulation of CDK9 activity is implicated in various cancers, making it a compelling therapeutic target.[2] **AZ5576** is a potent and highly selective small molecule inhibitor of CDK9, demonstrating significant potential for targeted cancer therapy.[4][5] This technical guide provides an in-depth overview of **AZ5576**, including its inhibitory activity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Quantitative Inhibitory Activity

The inhibitory potency and selectivity of **AZ5576** and its clinical congener, AZD4573, have been characterized through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized below, providing a quantitative measure of their efficacy and selectivity.

Table 1: In Vitro and Cellular Inhibitory Activity of **AZ5576**

Target/Process	Assay Type	IC50 Value	Reference
CDK9 Enzyme Activity	Biochemical Assay	<5 nM	[4] [5]
pSer2-RNAPII Inhibition	Cellular Assay	96 nM	[1] [6]

Table 2: Kinase Selectivity Profile of AZD4573 (Clinical Congener of **AZ5576**)

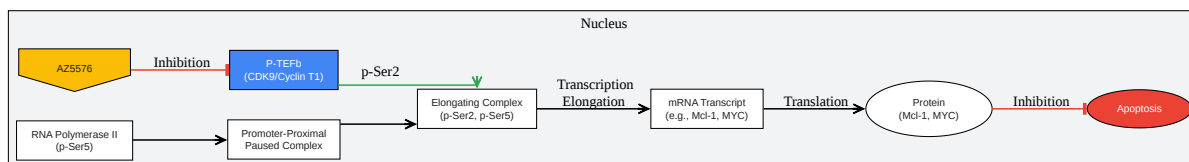
Kinase	IC50 (nM)
CDK9	<4
CDK1	117
CDK2	52
CDK3	23
CDK4	499
CDK5	1270
CDK6	363
CDK7	1370
CDK12	8070

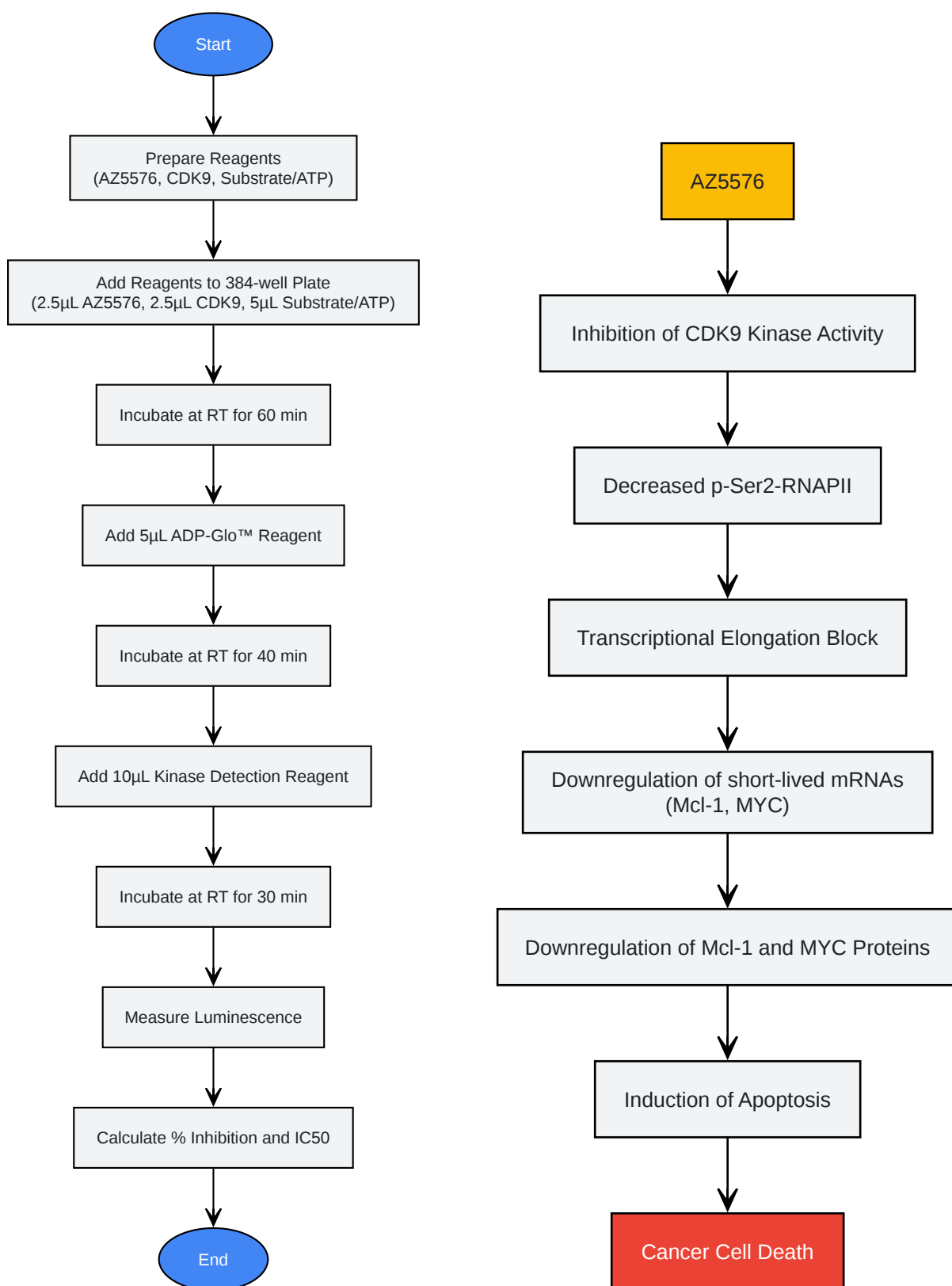
Data for AZD4573 is presented as a proxy for AZ5576's selectivity profile.[\[7\]](#)

Mechanism of Action and Signaling Pathway

AZ5576 exerts its biological effects by directly inhibiting the kinase activity of the CDK9/Cyclin T1 complex. This inhibition prevents the phosphorylation of RNAPII at Ser2, leading to a stall in transcriptional elongation.[\[4\]](#)[\[5\]](#) Consequently, the transcription of genes with short-lived mRNAs, such as the anti-apoptotic protein Mcl-1 and the proto-oncogene MYC, is suppressed.

[3] The depletion of these critical survival proteins induces apoptosis in cancer cells, particularly those dependent on high levels of Mcl-1 and MYC for their survival.[3][8]





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